molecular formula C9H18OSi B14517908 [(Hex-1-yn-3-yl)oxy](trimethyl)silane CAS No. 62785-87-9

[(Hex-1-yn-3-yl)oxy](trimethyl)silane

Cat. No.: B14517908
CAS No.: 62785-87-9
M. Wt: 170.32 g/mol
InChI Key: NZMGBJLLESPDNA-UHFFFAOYSA-N
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Description

(Hex-1-yn-3-yl)oxysilane is a silyl ether characterized by a terminal alkyne (hexynyl) group and a trimethylsiloxy (TMS-O) moiety. The TMS group confers thermal stability and hydrophobicity, while the hexynyl group may enable applications in click chemistry or cross-coupling reactions. Synthetically, such compounds are typically prepared via nucleophilic substitution or silylation of alkoxy precursors under anhydrous conditions .

Properties

CAS No.

62785-87-9

Molecular Formula

C9H18OSi

Molecular Weight

170.32 g/mol

IUPAC Name

hex-1-yn-3-yloxy(trimethyl)silane

InChI

InChI=1S/C9H18OSi/c1-6-8-9(7-2)10-11(3,4)5/h2,9H,6,8H2,1,3-5H3

InChI Key

NZMGBJLLESPDNA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hex-1-yn-3-yl)oxysilane typically involves the reaction of hexyn-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the final product through a substitution reaction .

Industrial Production Methods

Industrial production of (Hex-1-yn-3-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(Hex-1-yn-3-yl)oxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(Hex-1-yn-3-yl)oxysilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Hex-1-yn-3-yl)oxysilane involves its ability to form stable carbon-silicon bonds. This property is exploited in various chemical reactions, where the compound acts as a precursor or intermediate. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Group Variations

Alkyl-Substituted Silanes
  • (Decyloxy)trimethylsilane (CAS 18402-10-3) and (Octadecyloxy)trimethylsilane (CAS 18748-98-6): Key Features: Long alkyl chains (C10 and C18) enhance hydrophobicity and reduce reactivity. Retention Indices: 1365–1395 (decyloxy) vs. 2135–2144 (octadecyloxy), indicating increased volatility with shorter chains . Applications: Used as lubricants or surface modifiers due to their non-polar nature.
Aryl-Substituted Silanes
  • [(3-Chlorobenzyl)oxy]trimethylsilane (6f) and [(4-Chlorobenzyl)oxy]trimethylsilane (6g) :

    • Synthesis : Achieved via Brønsted acidic ionic liquid catalysis with >95% yield.
    • NMR Data : δ 4.65 (s, 2H for 6f) and δ 7.29–7.27 (m for 6g), showing para-substitution effects on aromatic proton shifts .
    • Reactivity : Electron-withdrawing chloro groups may slow hydrolysis compared to alkyl analogs.
  • ((5-Bromo-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-yl)oxy)trimethylsilane (3g): Synthesis: Produced using 5-bromo-1-ketone and CH₂=CHMgBr, yielding a labile enol silane. Applications: Potential intermediates in pharmaceutical synthesis due to bromine’s versatility in cross-coupling .
Alkyne-Containing Silanes
  • Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS 159087-46-4):
    • Functional Groups : Combines TMS and boronate ester moieties.
    • Synthesis : 92% yield via reaction with potassium hydrogen carbonate in 1,2-dimethoxyethane .
    • Applications : Suzuki-Miyaura coupling or borylation reactions due to the ethynyl-boronate group.
Spirocyclic and Enol Silanes
  • (((3aR,6aS)-5',5'-dimethyl-3,3a,4,6a-tetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5-yl)oxy)trimethylsilane (3w) :
    • Synthesis : High enantiomeric ratio (97:3 er) and 98% yield, demonstrating stereoselective silylation .
    • Stability : Spirocyclic frameworks enhance rigidity, reducing undesired rearrangements.

Physicochemical and Reactivity Comparisons

Compound Key Substituent Yield (%) Hydrolysis Rate (Relative) Key Applications Reference
(Hex-1-yn-3-yl)oxysilane Terminal alkyne N/A Moderate (inferred) Click chemistry, catalysis Inferred
[(3-Chlorobenzyl)oxy]trimethylsilane (6f) 3-Chlorobenzyl 95 Low Intermediate in aryl synthesis
(Decyloxy)trimethylsilane C10 alkyl chain N/A Very low Lubricants, hydrophobic coatings
SIG5825.0 (Epoxy-functional silane) Epoxypropyl N/A High (7.5:1 vs. SIG5840.0) Polymer crosslinking
Trimethyl(boronate-ethynyl)silane Boronate-ethynyl 92 Moderate Cross-coupling reactions
Key Observations :
  • Hydrophobicity : Alkyl-substituted silanes (e.g., decyloxy) exhibit lower hydrolysis rates than aryl or alkyne analogs due to steric shielding .
  • Reactivity : Electron-deficient groups (e.g., chloro, bromo) reduce nucleophilic susceptibility, while epoxy or boronate groups enhance reactivity in targeted applications .
  • Synthetic Efficiency: Enol silanes and spirocyclic derivatives achieve high yields and enantioselectivity under optimized conditions .

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